molecular formula C21H15Cl2NO3 B6524480 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide CAS No. 403845-89-6

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide

Cat. No.: B6524480
CAS No.: 403845-89-6
M. Wt: 400.3 g/mol
InChI Key: CRCNVBUVCLPNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is a benzamide derivative characterized by a central phenyl ring substituted with a 4-chloro group and a 2-(2-chlorobenzoyl) moiety. The 3-methoxybenzamide group is attached to the nitrogen atom of the central phenyl ring.

Synthetic routes for analogous benzamides often involve coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c1-27-15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCNVBUVCLPNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis-Cyclization Approach

A widely cited method involves the hydrolysis of 2-aryl-4-(Z)-(chloromethylidene)-4H-3,1-benzoxazines (1) to form N-[2-(2-chloroacetyl)phenyl]benzamide intermediates (2), followed by cyclization.

  • Hydrolysis Step :

    • Conditions : 10% aqueous HCl in tetrahydrofuran (THF) at 0°C.

    • Mechanism : Acid-mediated cleavage of the benzoxazine ring generates the chloroacetyl intermediate. For example, 1a (1.1 g, 4.4 mmol) hydrolyzes to 2a in 94% yield.

    • Key Insight : Low-temperature conditions prevent undesired side reactions, such as premature cyclization.

  • Cyclization and Deprotection :

    • Reagents : Triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O) at room temperature, followed by trifluoroacetic acid (TFA) deprotection.

    • Yield : 63% overall yield for 4a after Boc group removal.

    • Advantage : Boc protection minimizes self-condensation of intermediates, enhancing reaction efficiency.

Acyl Chloride-Mediated Coupling

This method prioritizes the formation of the 2-chlorobenzoyl moiety via acyl chloride intermediates:

  • Acyl Chloride Synthesis :

    • Reagents : Thionyl chloride (SOCl₂) converts 2-chlorobenzoic acid to 2-chlorobenzoyl chloride.

    • Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

  • Amide Coupling :

    • Substrate : 4-Chloro-2-aminophenol reacts with 2-chlorobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA).

    • Yield : ~85% for the benzoylated intermediate.

    • Challenges : Competing O-acylation requires strict stoichiometric control.

  • Methoxybenzamide Introduction :

    • Reagents : 3-Methoxybenzoyl chloride and catalytic dimethylaminopyridine (DMAP).

    • Solvent : Tetrahydrofuran (THF) at -10°C to 25°C.

    • Yield : 78% after column purification.

Industrial-Scale Nitration-Reduction Sequence

Adapted from large-scale syntheses of analogous compounds:

  • Nitration of Dimethyl Terephthalate :

    • Conditions : 98% H₂SO₄ and HNO₃ at 10–15°C.

    • Outcome : Dimethyl 2-nitroterephthalate (14) in 80% yield.

  • Reduction to Amine :

    • Catalyst : 10% Pd/C under hydrogen atmosphere.

    • Yield : 95% for 2-aminoterephthalic acid (16).

  • Bromination and Esterification :

    • Reagents : N-Bromosuccinimide (NBS) in THF at 0–5°C.

    • Purpose : Introduces bromine at the 5-position, later replaced by methoxybenzamide.

Optimization Strategies and Comparative Analysis

Reaction Condition Optimization

ParameterHydrolysis-CyclizationAcyl ChlorideIndustrial
Temperature Range0°C to RT-10°C to 25°C10–85°C
CatalystNoneDMAPPd/C
Yield (%)63–9478–8580–95
Purification MethodRecrystallizationColumn ChromatographyDistillation
  • Solvent Choice : THF and DCM are preferred for polar intermediates, while aqueous workups dominate industrial protocols.

  • Catalyst Impact : DMAP accelerates acylation but increases costs, whereas Pd/C enables efficient reductions.

Critical Intermediate Characterization

  • N-[2-(2-Chloroacetyl)phenyl]benzamide (2a) :

    • Melting Point : 136–138°C.

    • ¹H NMR : δ 4.85 (s, 2H), 7.20–7.59 (m, 4H).

  • 3-Methoxybenzoyl Chloride :

    • IR : 1775 cm⁻¹ (C=O stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • Self-Condensation : Addressed via Boc protection during cyclization.

  • Over-Halogenation : Controlled by stoichiometric NBS addition at low temperatures.

Scalability Issues

  • Industrial Method : Employs 1,000 L reactors with precise temperature control to maintain yields >90%.

  • Cost Efficiency : Thionyl chloride is cost-effective for acyl chloride synthesis but requires corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is in cancer therapy. Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity by inhibiting key pathways involved in tumor growth.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For instance, derivatives have shown potential as inhibitors of cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers .

Antiviral Activity

Research has also explored the antiviral potential of this compound class. Certain derivatives have been tested against a range of viruses, demonstrating activity that could be harnessed for therapeutic purposes.

  • Case Study : In a study focused on benzotriazole derivatives, compounds similar to this compound showed efficacy against RNA viruses, suggesting a broader application in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural Feature Impact on Activity
Chloro groupsEnhance lipophilicity and bioavailability
Methoxy substituentModulates receptor interactions
Benzamide coreCritical for binding affinity

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide and related benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Notable Properties/Applications Reference
This compound 4-Cl, 2-(2-Cl-benzoyl), 3-OCH₃ Chloro, benzoyl, methoxy Potential pesticide/pharmaceutical candidate due to lipophilic Cl groups and hydrogen-bonding methoxy
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-OCH₃, 4-CH₃ Chloro, methoxy, methyl Exhibits fluorescence in Pb²⁺ detection; methoxy enhances solubility
2-Chloro-N-[[[4-trifluoromethoxy]phenyl]carbamoyl]benzamide 2-Cl, 4-CF₃O Chloro, trifluoromethoxy Higher lipophilicity from CF₃O; used in agrochemicals
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-Cl, 4-OCH₂CH₂O Dichloro, ethoxymethoxy Herbicide; ethoxymethoxy improves soil mobility
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 4-Cl, 3-CH₃, 3-NH₂, 4-Cl Chloro, methyl, amino Amino group enables hydrogen bonding; potential antimicrobial activity
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂, thiazole Chloro, nitro, thiazole Nitro group enhances electron deficiency; thiazole may confer bioactivity

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The dual chloro groups in the target compound increase lipophilicity compared to analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has a single chloro and methyl group. This property may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethoxy group in 2-chloro-N-[[[4-trifluoromethoxy]phenyl]carbamoyl]benzamide further elevates lipophilicity, making it suitable for pesticidal applications .

Hydrogen-Bonding Potential: The 3-methoxy group in the target compound acts as a hydrogen-bond acceptor, similar to the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide. This feature is critical for interactions with biological targets or metal ions in fluorescence applications . In contrast, the amino group in N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide serves as both a hydrogen-bond donor and acceptor, broadening its interaction capabilities .

The benzoyl moiety in the target compound may delocalize electron density, affecting reactivity and binding affinity .

Biological and Industrial Applications :

  • Chlorinated benzamides like etobenzanid are widely used as herbicides due to their stability and mobility in soil .
  • Thiazole-containing analogs (e.g., ) are explored for antimicrobial or anticancer activity, suggesting that the target compound could be optimized for similar purposes .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is a synthetic compound belonging to the benzamide class, which has demonstrated significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth. This inhibition is crucial for its antitumor effects.
  • Sigma Receptor Modulation : By selectively binding to sigma receptors, the compound may influence various intracellular signaling pathways associated with cell survival and apoptosis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate the NLRP3 inflammasome pathway, which plays a role in various chronic diseases.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant studies:

Cell Line IC50 (µM) Effect
Liver (HUH7)5.0Significant growth inhibition
Breast (MCF7)6.5Significant growth inhibition
Colon (HCT-116)8.0Moderate growth inhibition
Gastric (KATO-3)7.5Significant growth inhibition
Endometrial (MFE-296)9.0Moderate growth inhibition

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, making it a candidate for further development in cancer therapy .

Antiplasmodial Activity

In addition to its anticancer properties, this compound has shown moderate antiplasmodial activity against Plasmodium falciparum, with an EC50 value of 1.34 µM. This suggests potential applications in malaria treatment and warrants further investigation into its efficacy and mechanism of action against malaria parasites.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Studies : A series of derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability, with a clear structure-activity relationship observed among the derivatives tested .
  • Mechanistic Insights : Research indicates that the compound's mechanism involves both direct enzyme inhibition and modulation of cell signaling pathways related to apoptosis and inflammation, suggesting a multifaceted approach to its therapeutic potential.
  • Potential for Combination Therapy : Given its diverse mechanisms of action, there is potential for this compound to be used in combination with other therapeutic agents to enhance anticancer efficacy or reduce resistance in cancer treatment protocols .

Q & A

Q. What are the optimal synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via amide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate the reaction between carboxylic acid derivatives and amines under low-temperature conditions (-50°C) to minimize side reactions and improve yield . Key steps include:

  • Activation of the carboxyl group with DCC/HOBt.
  • Nucleophilic attack by the amine (e.g., 4-chloroaniline derivatives).
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy at δ ~3.8 ppm) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

Q. How do pH and temperature affect the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., amide or methoxy) affects electronic transitions. Elevated temperatures (>40°C) reduce intensity due to thermal quenching .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to simulate interactions with target receptors (e.g., dopamine D3 or mGlu7). Substituents like chlorobenzoyl groups enhance hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (Cl) improve binding affinity .

Example Workflow:

Generate 3D structure (e.g., using Gaussian).

Dock into receptor active site (e.g., PDB: 4U14).

Validate with in vitro assays (e.g., IC50 measurements).

Q. What challenges arise in X-ray crystallography for determining this compound’s structure?

Methodological Answer:

  • Crystal Growth : Requires slow evaporation in polar solvents (e.g., DMSO/water mixtures).
  • Twinned Data : Use SHELXL for refinement, applying TWIN/BASF commands to handle overlapping reflections .
  • Hydrogen Bonding : Graph set analysis (WinGX) identifies motifs (e.g., R₂²(8) for amide dimer interactions) .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived torsional angles with X-ray dihedral angles (e.g., methoxy group orientation).
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may not appear in static crystal structures .

Q. What methodologies are effective for HPLC purity analysis of this compound?

Methodological Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Detection : UV at 254 nm; LOD = 0.269 mg/L, LOQ = 0.898 mg/L .

Q. How can derivatives be designed to improve CNS penetration or receptor selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute 3-methoxy with trifluoromethoxy to enhance lipophilicity (logP >3) .
  • Prodrug Strategies : Introduce ester groups (e.g., cyclopropoxymethyl) for improved blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.